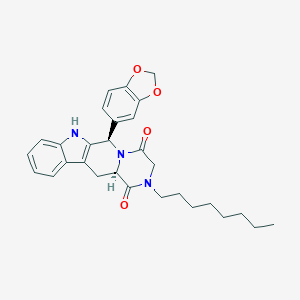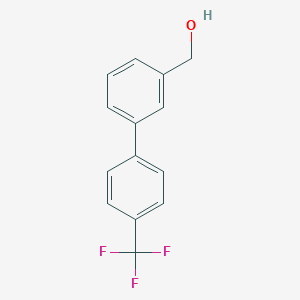
(4'-Trifluoromethylbiphenyl-3-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions using commercially available reagents. For example, the synthesis of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was achieved by a multi-step reaction and the compound was obtained by slow evaporation of a hexane solution at room temperature . Another synthesis approach for a different compound, (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, involved refluxing a mixture of precursors in ethanol with a catalytic amount of hydrochloric acid .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by techniques such as X-ray diffraction crystallography. For instance, the crystal structure of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was determined to be orthorhombic with specific cell parameters, and the molecule displayed intra- and intermolecular interactions . Another compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was also characterized by X-ray diffraction and its molecular conformation and packing were described .
Chemical Reactions Analysis
The papers describe the potential for functionalization and chemical reactions involving these compounds. For example, tris(4-azidophenyl)methanol can be used as a protecting group for thiols and can undergo Staudinger reduction and copper-catalyzed cycloaddition reactions . The photoactive compound (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol exhibits photochromic reactivity, changing color upon UV irradiation due to a photocyclization reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. For example, the crystal structure of (4-methoxyphenyl)diphenylmethanol reveals a tetramer containing a specific pattern of hydrogen bonds . The stability of the photochromic compound under dark conditions and its ability to revert to its original color upon visible light irradiation suggest certain stability and reversibility properties .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
A significant application of trifluoromethylbiphenyl-related compounds is in catalysis and organic synthesis. For instance, tris(triazolyl)methanol-Cu(I) complexes, which share structural similarities with trifluoromethylbiphenyl compounds, have been used as highly active catalysts for Huisgen 1,3-dipolar cycloadditions. These complexes facilitate reactions under neat conditions or in water, with low catalyst loadings and compatibility with free amino groups, making them outstanding for CuAAC reactions (Ozcubukcu et al., 2009).
Photochromic Materials
Compounds structurally related to "(4'-Trifluoromethylbiphenyl-3-yl)methanol" have been synthesized and found to exhibit photochromism, leading to the reversible generation of photomerocyanines. These materials are of interest for their potential applications in creating light-responsive materials (Aiken et al., 2013).
Asymmetric Synthesis
Another area of application is in the asymmetric synthesis of α-hydroxy esters, where compounds such as (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol have been utilized as chiral auxiliaries. This showcases the role of trifluoromethylbiphenyl derivatives in facilitating stereoselective chemical transformations (Jung et al., 2000).
Material Chemistry
In material chemistry, novel tris(4-azidophenyl)methanol derivatives have been reported. These compounds can act as multifunctional protecting groups for thiols in peptoid synthesis, and are cleavable under mild conditions. Such versatility opens up additional opportunities for materials chemistry applications, emphasizing the multifaceted utility of trifluoromethylbiphenyl analogs (Qiu et al., 2023).
Catalysis
C3-symmetric tris(triazolyl)methanol ligands and derivatives, akin to trifluoromethylbiphenyl compounds, have found use in synthesis and catalysis. Their modular construction through regioselective cycloaddition reactions highlights their importance in homogeneous and heterogenised catalytic systems (Etayo et al., 2016).
Safety And Hazards
Based on the Safety Data Sheet (SDS) for “(4’-Trifluoromethylbiphenyl-3-yl)methanol”, it is recommended for industry use only . In case of exposure, the following first-aid measures are advised: move the person into fresh air if inhaled; wash off with soap and plenty of water if skin contact occurs; rinse thoroughly with plenty of water for at least 15 minutes and consult a physician if eye contact occurs; never give anything by mouth to an unconscious person if swallowed . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESULFFLXBNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560662 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Trifluoromethylbiphenyl-3-yl)methanol | |
CAS RN |
126485-55-0 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126485-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


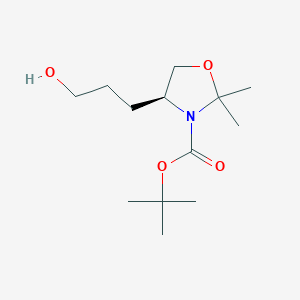
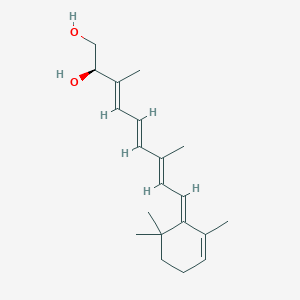
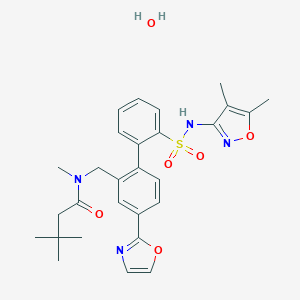
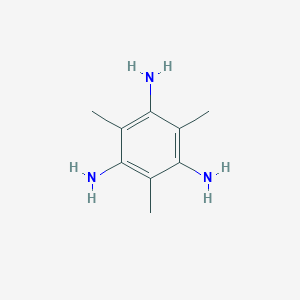
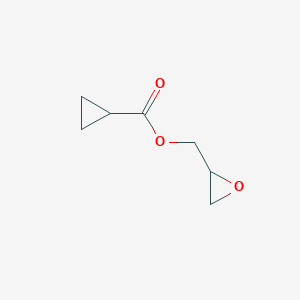

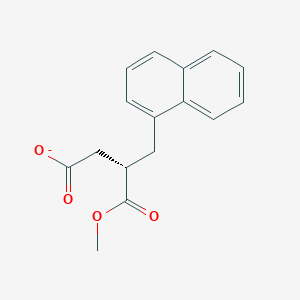

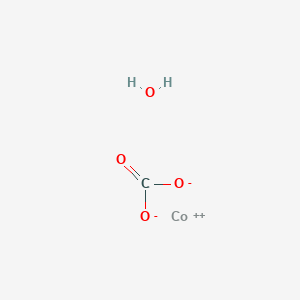
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

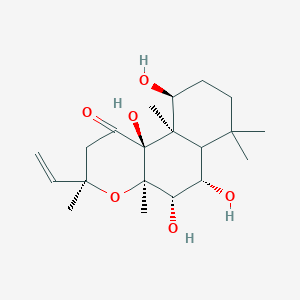
![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
